![molecular formula C7H8F4O4 B8017572 4-[(2,2,3,3-四氟丙氧基)甲基]-1,3-二氧戊环-2-酮 CAS No. 879496-46-5](/img/structure/B8017572.png)
4-[(2,2,3,3-四氟丙氧基)甲基]-1,3-二氧戊环-2-酮
描述
The compound “4-[(2,2,3,3-Tetrafluoropropoxy)methyl]-1,3-dioxolan-2-one” is a chemical compound with a molecular formula of C11H10F4O3 . It is used in the synthesis of efficacious medications manifesting targeted potency against prevailing cardiovascular pathologies, respiratory ailments, and select neoplastic afflictions .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The process involves cooling and filtering to remove potassium chloride. The mother liquor is then heated under normal pressure to 65°C to remove cyclohexane from the reaction liquid. When no cyclohexane is distilled out, the temperature is lowered to 30°C, and then vacuum distillation is used. The pressure is adjusted to control the temperature of the distillation system at 65°C, and the excess 1,2-epoxychloropropane is recovered .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 266.19 Da and a monoisotopic mass of 266.056610 Da . The InChI code for this compound is 1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-1-3-8(4-2-7)9(16)17/h1-4,10H,5-6H2,(H,16,17) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The reactions involve the use of various reagents and solvents, and the process requires careful control of temperature and pressure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 50 °C4 mm Hg (lit.), a density of 1.327 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.366 (lit.) . The compound is a powder at room temperature .科学研究应用
杂环氟化:1,4-二氧六环和1,4-氧硫杂环等杂环的氟化研究提供了对多氟-1,4-二氧六环和氧硫杂环的生产和性质的见解,这些化合物与4-[(2,2,3,3-四氟丙氧基)甲基]-1,3-二氧戊环-2-酮有关(Burdon & Parsons, 1971).
盐中的氢键和相互作用:对具有含氟侧链的吡啶盐的研究,包括与所讨论化合物相似的结构,揭示了对氢键和含氟相互作用的重要见解,增强了我们对其潜在应用的理解(Lu et al., 2017).
取代的1,3-二氧戊环的聚合:对与目标化合物相关的甲基取代的1,3-二氧戊环的聚合研究提供了有关聚合过程和所得聚合物性质的宝贵信息(Okada, Mita & Sumitomo, 1975).
阳极氟化应用:类似化合物的阳极氟化展示了在合成氟化产物中的潜在应用,这在各种化学工业中很重要(Suzuki & Fuchigami, 2004).
锂电池材料:已探索相关化合物的直接氟化在锂电池材料中的应用,表明目标化合物在该领域的潜在用途(Kobayashi et al., 2003).
气体分离膜:对由类似于4-[(2,2,3,3-四氟丙氧基)甲基]-1,3-二氧戊环-2-酮的化合物制成的全氟聚合物膜的研究表明它们在气体分离中的应用,在分离各种气体对方面表现出高性能(Okamoto et al., 2014).
属性
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O4/c8-5(9)7(10,11)3-13-1-4-2-14-6(12)15-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDPMSPKJHCTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)COCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727423 | |
| Record name | 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879496-46-5 | |
| Record name | 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


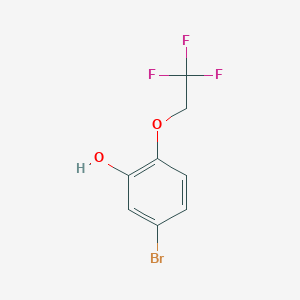
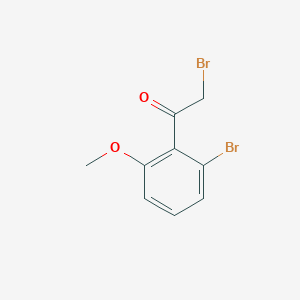



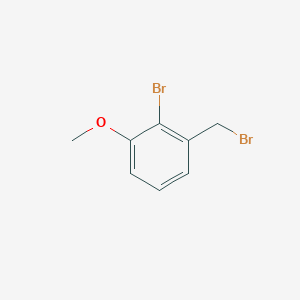
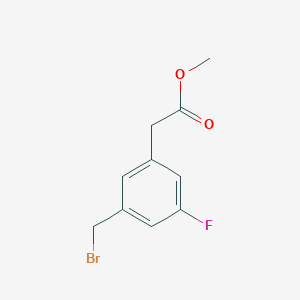


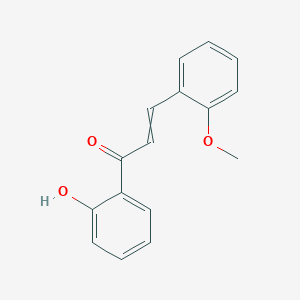

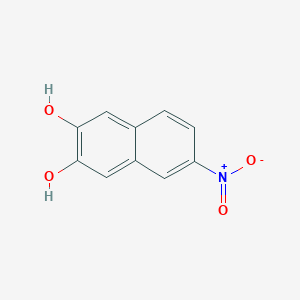
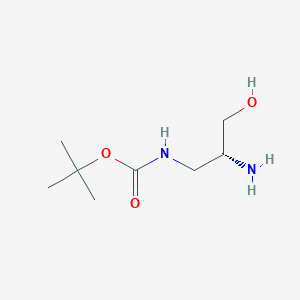
![[1-(5-Cyanopyridin-2-yl)-3-hydroxy-2,3-dimethylbutan-2-yl]oxyboronic acid](/img/structure/B8017568.png)
